molecular formula C12H17Cl2F3N2 B2654888 1-(4-Trifluoromethylbenzyl)piperazine 2HCl CAS No. 1189890-21-8

1-(4-Trifluoromethylbenzyl)piperazine 2HCl

Cat. No.: B2654888
CAS No.: 1189890-21-8
M. Wt: 317.18
InChI Key: KQPPVBJMKDDPJF-UHFFFAOYSA-N
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Description

1-(4-Trifluoromethylbenzyl)piperazine 2HCl is an organic compound with the molecular formula C12H15F3N2. It is a derivative of piperazine, where the piperazine ring is substituted with a 4-trifluoromethylbenzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Trifluoromethylbenzyl)piperazine 2HCl can be synthesized through several methods. One common approach involves the reaction of 4-trifluoromethylbenzyl chloride with piperazine in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane or toluene under reflux conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Trifluoromethylbenzyl)piperazine 2HCl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Trifluoromethylbenzyl)piperazine 2HCl has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4-Trifluoromethylbenzyl)piperazine 2HCl involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. This interaction can lead to changes in the conformation and function of the target molecules .

Comparison with Similar Compounds

Uniqueness: 1-(4-Trifluoromethylbenzyl)piperazine 2HCl is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities .

Properties

IUPAC Name

1-[[4-(trifluoromethyl)phenyl]methyl]piperazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2.2ClH/c13-12(14,15)11-3-1-10(2-4-11)9-17-7-5-16-6-8-17;;/h1-4,16H,5-9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPPVBJMKDDPJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=C(C=C2)C(F)(F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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